An In-depth Technical Guide to the Chemical Properties of 1-(2-Bromobenzyl)piperazine
An In-depth Technical Guide to the Chemical Properties of 1-(2-Bromobenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Bromobenzyl)piperazine is a derivative of piperazine, a class of compounds with significant pharmacological interest due to their diverse biological activities. The presence of the 2-bromobenzyl moiety introduces specific steric and electronic properties that can influence its interaction with biological targets. This technical guide provides a comprehensive overview of the known chemical properties of 1-(2-Bromobenzyl)piperazine, including its synthesis, analytical characterization, and potential biological activities. The information is presented to support further research and development efforts involving this compound.
Chemical and Physical Properties
While some physicochemical properties of 1-(2-Bromobenzyl)piperazine have been reported, key experimental data such as melting point and solubility are not consistently available in the literature. The following tables summarize the available and predicted data.
Table 1: General Chemical Properties of 1-(2-Bromobenzyl)piperazine
| Property | Value | Source |
| IUPAC Name | 1-[(2-bromophenyl)methyl]piperazine | [1] |
| CAS Number | 298705-59-6 | [1] |
| Molecular Formula | C₁₁H₁₅BrN₂ | [1] |
| Molecular Weight | 255.15 g/mol | [1] |
| Monoisotopic Mass | 254.04185 Da | [2] |
| Appearance | Not explicitly stated, likely an oil or low-melting solid | - |
| Synonyms | 1-(2-bromobenzyl)piperazine, 1-(o-bromobenzyl)piperazine | [1] |
Table 2: Physicochemical Data for 1-(2-Bromobenzyl)piperazine
| Property | Value | Source |
| Melting Point | N/A | [1] |
| Boiling Point | 325.2 °C at 760 mmHg | [1] |
| Density | 1.356 g/cm³ | [1] |
| Refractive Index | 1.575 | [1] |
| Solubility | N/A (Expected to be soluble in organic solvents like methanol, ethanol, and chloroform) | [1][3] |
| Vapor Pressure | 0.000233 mmHg at 25°C | [1] |
| Flash Point | 150.5 °C | [1] |
| pKa | Not explicitly reported. Piperazine has two pKa values of 5.35 and 9.73. | [3] |
| LogP (predicted) | 1.8 | [2] |
Experimental Protocols
Synthesis
Proposed Synthesis of 1-(2-Bromobenzyl)piperazine:
Methodology:
-
Reaction Setup: To a solution of piperazine (a molar excess, e.g., 3 equivalents) in a suitable aprotic solvent such as acetonitrile, add a base like potassium carbonate (e.g., 1.5 equivalents).
-
Addition of Alkylating Agent: Slowly add a solution of 2-bromobenzyl bromide (1 equivalent) in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the inorganic base. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent and wash with water to remove excess piperazine and its salts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent evaporated. The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.
Analytical Characterization
Standard analytical techniques can be employed to confirm the identity and purity of 1-(2-Bromobenzyl)piperazine.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromobenzyl group, the benzylic methylene protons, and the methylene protons of the piperazine ring. The aromatic protons will likely appear as a multiplet in the range of δ 7.0-7.6 ppm. The benzylic protons should be a singlet around δ 3.5 ppm. The piperazine protons will likely appear as two multiplets corresponding to the four protons adjacent to the benzyl group and the four protons adjacent to the NH group.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the benzylic carbon, and the carbons of the piperazine ring. The aromatic carbons will appear in the δ 120-140 ppm region, with the carbon attached to the bromine atom showing a characteristic shift. The benzylic carbon signal is expected around δ 60-65 ppm, and the piperazine carbons in the δ 45-55 ppm range.
2.2.2. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 254/256, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. A prominent fragment ion would likely be the tropylium ion derived from the bromobenzyl moiety at m/z 169/171. Another significant fragmentation would be the cleavage of the benzyl group, resulting in a fragment at m/z 91 (tropylium ion) and the piperazine radical cation.
Biological Activity and Signaling Pathways
The biological activity of 1-(2-Bromobenzyl)piperazine has not been extensively characterized. However, based on the pharmacology of related benzylpiperazine and arylpiperazine derivatives, it is likely to interact with monoamine neurotransmitter systems, particularly dopaminergic and serotonergic pathways.[6][7][8]
Potential Mechanism of Action
Benzylpiperazine derivatives are known to act as dopamine and serotonin releasing agents and/or reuptake inhibitors.[7][8] They can also exhibit direct agonist or antagonist activity at dopamine and serotonin receptors.[6][9] The 2-bromo substitution on the benzyl ring will influence the compound's affinity and efficacy at these targets compared to unsubstituted benzylpiperazine.
Dopaminergic Signaling Pathway
1-(2-Bromobenzyl)piperazine may interact with dopamine D2-like receptors, which are G-protein coupled receptors that inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Serotonergic Signaling Pathway
Arylpiperazine derivatives often show affinity for various serotonin receptors, including 5-HT₁A and 5-HT₂A receptors. Interaction with these receptors can modulate a range of downstream signaling cascades.
References
- 1. lookchem.com [lookchem.com]
- 2. PubChemLite - 1-(2-bromobenzyl)piperazine (C11H15BrN2) [pubchemlite.lcsb.uni.lu]
- 3. Piperazine compounds [m.chemicalbook.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of "Legal X" piperazine analogs on dopamine and serotonin release in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzylpiperazine: "A messy drug" [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
